molecular formula C24H19N3O6 B2493810 N-(4-nitrophenyl)-3-(2-(o-tolyloxy)acetamido)benzofuran-2-carboxamide CAS No. 887878-27-5

N-(4-nitrophenyl)-3-(2-(o-tolyloxy)acetamido)benzofuran-2-carboxamide

Cat. No.: B2493810
CAS No.: 887878-27-5
M. Wt: 445.431
InChI Key: SXDNBUOUKYMMAS-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-3-(2-(o-tolyloxy)acetamido)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C24H19N3O6 and its molecular weight is 445.431. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Fluorescent Properties

  • A study conducted by Rangnekar and Shenoy (1987) explored the synthesis of various derivatives, including those related to benzofuran, and studied their fluorescent properties. These compounds were applied as fluorescent whiteners on polyester fibers with satisfactory results (Rangnekar & Shenoy, 1987).

Antibacterial Applications

  • Idrees et al. (2020) synthesized a series of benzofuran-2-yl derivatives and evaluated their in vitro antibacterial activity against pathogenic bacteria like S. aureus and E. coli. This research highlights the potential antimicrobial applications of such compounds (Idrees et al., 2020).

Antidiabetic Potential

  • Research by Lalpara et al. (2021) focused on synthesizing N-substituted derivatives with a benzofuran-2-carboxamide structure and evaluating their in vitro antidiabetic activity. The study contributes to understanding the potential therapeutic applications of these compounds in diabetes management (Lalpara et al., 2021).

Fluorescent Chemosensor Development

  • A recent study by Madhu et al. (2022) developed a benzofuran-based chemosensor for the selective detection of Fe3+ ions. This research emphasizes the role of benzofuran derivatives in crafting sensitive and selective chemosensors (Madhu et al., 2022).

Molecular Docking and Anti-inflammatory Drug Design

  • Al-Ostoot et al. (2020) synthesized an indole acetamide derivative and conducted molecular docking studies for its potential as an anti-inflammatory drug. This research indicates the significance of such compounds in drug development and molecular interaction studies (Al-Ostoot et al., 2020).

Properties

IUPAC Name

3-[[2-(2-methylphenoxy)acetyl]amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O6/c1-15-6-2-4-8-19(15)32-14-21(28)26-22-18-7-3-5-9-20(18)33-23(22)24(29)25-16-10-12-17(13-11-16)27(30)31/h2-13H,14H2,1H3,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDNBUOUKYMMAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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